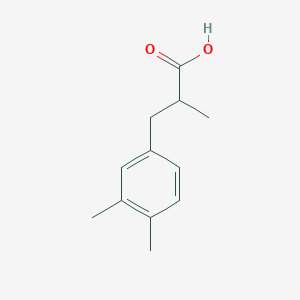

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid

Description

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 3,4-dimethylphenyl group and a methyl substituent at the second carbon of the propanoic acid backbone. The compound’s aromatic and aliphatic substituents suggest applications in medicinal chemistry, particularly in drug development targeting metabolic or inflammatory pathways .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-11(6-9(8)2)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLCOKWREQQBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Ring

Pyridinyl and Chloropyridinyl Derivatives

- 3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic acid (10i) Structure: Features a pyridin-4-yl group instead of a methylpropanoic acid chain. Properties: Melting point (238–240°C), 77% yield. 1H-NMR: Distinct δ 8.52–8.58 ppm signals for pyridine protons .

3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic acid (10c)

Dihydroxyphenyl Derivatives

- 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (3,4-Dihydroxycinnamic acid) Structure: Contains catechol (3,4-dihydroxyphenyl) and α,β-unsaturated carboxylic acid groups. Properties: Melting point 212–214°C, sparing solubility in water (0.6 mg/mL in PBS), better solubility in organic solvents (e.g., 25 mg/mL in ethanol) . Applications: Antioxidant properties due to catechol moiety; contrasts with the dimethylphenyl group’s lipophilicity in the target compound .

Methoxyphenyl Derivatives

- 3-(3,4-Dimethoxyphenyl)propanoic acid Structure: Methoxy groups at 3,4-positions instead of methyl groups. Properties: Similarity score 0.93 to 3-(3,4-dimethylphenyl)propanoic acid (CAS 1135-23-5).

Variations in the Aliphatic Chain

Amino-Substituted Analogues

- (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (Methyldopa) Structure: Amino group at C2 and dihydroxyphenyl substituent. Properties: Molecular weight 211.21 g/mol, used as an antihypertensive agent. The amino group enables salt formation, enhancing bioavailability .

Phenoxyaromatic Analogues

- 2-(4-(2-([1,1′-Biphenyl]-4-ylamino)ethyl)phenoxy)-2-methylpropanoic acid (18e) Structure: Extended phenoxy-ethyl-biphenyl chain. Synthesis: 67.9% yield; bulky substituents reduce crystallinity (yellow solid) compared to simpler dimethylphenyl derivatives .

Table 1: Key Properties of Selected Analogues

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10c) improve synthetic yields but lower melting points.

- Solubility: Polar groups (e.g., hydroxyl, amino) enhance aqueous solubility, whereas methyl/methoxy groups favor lipid membranes .

- Therapeutic Potential: Amino and hydrazinyl derivatives show promise in CNS disorders, contrasting with dimethylphenyl variants’ roles in inflammation .

Biological Activity

3-(3,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanoic acid moiety attached to a phenyl ring that is substituted with two methyl groups at the 3 and 4 positions. This specific substitution pattern influences both its chemical reactivity and biological activity.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Analgesic Properties : Studies suggest that it may act as an analgesic, providing pain relief through interaction with specific receptors involved in pain signaling.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, although further studies are needed to elucidate the mechanisms involved.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses related to pain and inflammation.

- Enzyme Modulation : It is hypothesized that the compound can inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting physiological processes.

Case Studies and Experimental Data

- In Vivo Studies : In a study examining the anti-inflammatory effects of the compound, it was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups.

- Cell Culture Experiments : In vitro assays using human cell lines showed that treatment with this compound led to decreased production of pro-inflammatory cytokines.

- Mechanistic Insights : Further investigation into the compound’s mechanism revealed that it may inhibit the activity of phospholipase A2, a key enzyme involved in inflammatory responses .

Data Summary Table

| Biological Activity | Model Used | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal Models | Significant reduction in inflammatory markers |

| Analgesic | Human Cell Lines | Decreased pro-inflammatory cytokine production |

| Antimicrobial | In vitro Assays | Potential inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.